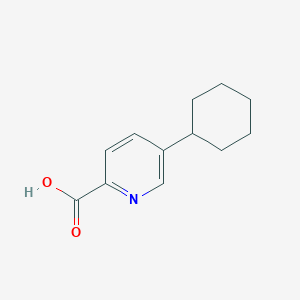![molecular formula C12H13N7O3 B13029079 N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
Méthodes De Préparation
The synthesis of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with furan-2-carbohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and hydroxyethyl groups in the compound can participate in substitution reactions with suitable electrophiles, resulting in the formation of substituted derivatives.
Applications De Recherche Scientifique
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide has shown potential in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its antiviral or anticancer activities .
Comparaison Avec Des Composés Similaires
N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
2-aminopyrimidin-4(3H)-one derivatives: These compounds share a similar pyrimidine core and have been studied for their antiviral and anticancer activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are also heterocyclic and exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of a pyrazolo[3,4-d]pyrimidine core with a furan ring and a carbohydrazide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13N7O3 |
|---|---|
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
N-[6-amino-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
InChI |
InChI=1S/C12H13N7O3/c13-12-16-9-7(6-15-18(9)3-4-20)10(17-12)19(14)11(21)8-2-1-5-22-8/h1-2,5-6,20H,3-4,14H2,(H2,13,16,17) |
Clé InChI |
LVVWQVKAZUOEFS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)N(C2=NC(=NC3=C2C=NN3CCO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


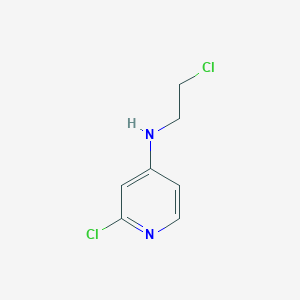
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
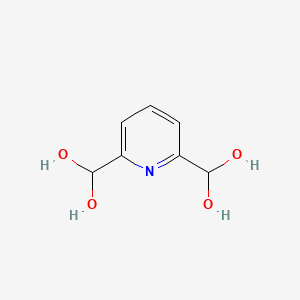

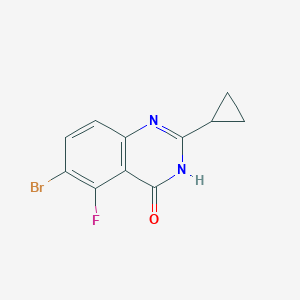
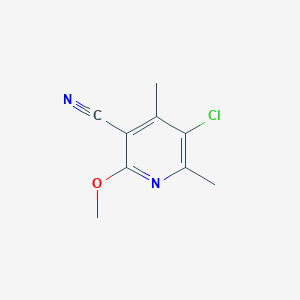
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
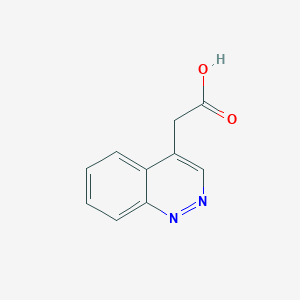
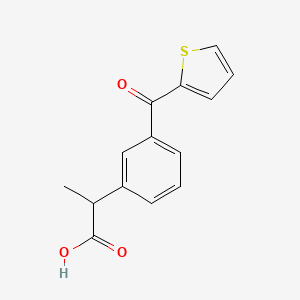

![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
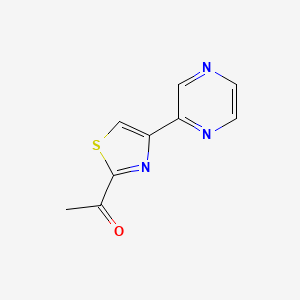
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
